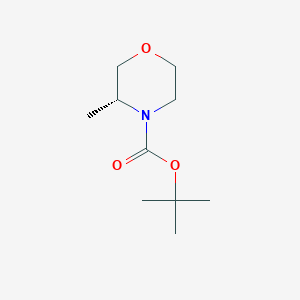
2-(3-(4-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-yl)acetic acid
Übersicht
Beschreibung
2-(3-(4-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-yl)acetic acid (2F5TPAA) is a fluorinated pyridinium derivative that has been studied for its potential applications in scientific research. It is a synthetic compound that has been used in a variety of research experiments, including those related to drug delivery and drug development.
Wissenschaftliche Forschungsanwendungen
2-(3-(4-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-yl)acetic acid has been studied for its potential applications in a variety of scientific research experiments. It has been used in drug delivery systems, due to its ability to form stable complexes with other compounds. It has also been used in drug development experiments, as it has been shown to increase the solubility and bioavailability of certain drugs. Additionally, 2-(3-(4-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-yl)acetic acid has been used in the study of protein-protein interactions and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of 2-(3-(4-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-yl)acetic acid is not completely understood. However, it is believed that the compound acts by forming stable complexes with other molecules, which increases the solubility and bioavailability of the molecules it interacts with. Additionally, it is believed that the compound may interact with receptors on the surface of cells, which could lead to changes in cell signaling pathways.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-(3-(4-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-yl)acetic acid are not completely understood. However, it is believed that the compound may act as an antioxidant, as it has been shown to reduce the production of reactive oxygen species in cells. Additionally, it has been shown to increase the solubility and bioavailability of certain drugs, which could lead to improved therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-(4-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-yl)acetic acid has several advantages for use in lab experiments. It is easy to synthesize, and the synthesis process is relatively quick. Additionally, the compound is relatively stable and can be stored for long periods of time. However, there are some limitations to using 2-(3-(4-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-yl)acetic acid in lab experiments. It is not very water-soluble, and it can be difficult to dissolve in aqueous solutions. Additionally, the compound is not very stable in the presence of light and heat, so it must be stored carefully.
Zukünftige Richtungen
There are several potential future directions for 2-(3-(4-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-yl)acetic acid. One area of research that could be explored is the use of 2-(3-(4-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-yl)acetic acid in drug delivery systems. It has been shown to form stable complexes with other molecules, which could be used to increase the solubility and bioavailability of certain drugs. Additionally, further research into the biochemical and physiological effects of 2-(3-(4-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-yl)acetic acid could be conducted, as its exact mechanism of action is not yet fully understood. Finally, research into the use of 2-(3-(4-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-yl)acetic acid for protein-protein and protein-ligand interactions could be explored, as this could lead to new insights into the mechanisms of action of certain drugs.
Eigenschaften
IUPAC Name |
2-[3-(4-fluorophenyl)-5-(trifluoromethyl)pyridin-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F4NO2/c15-10-3-1-8(2-4-10)11-5-9(14(16,17)18)7-19-12(11)6-13(20)21/h1-5,7H,6H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBRSZUIBAQUQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=CC(=C2)C(F)(F)F)CC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(4-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B1388518.png)
![Ethyl [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B1388519.png)


![4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1388525.png)
![2-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)acetic acid](/img/structure/B1388526.png)




